An In-depth Technical Guide to the Physical and Chemical Properties of Docetaxel-d5
An In-depth Technical Guide to the Physical and Chemical Properties of Docetaxel-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its deuterated analogue, Docetaxel-d5, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of Docetaxel-d5, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.
Physical and Chemical Properties
The physical and chemical characteristics of Docetaxel-d5 are fundamental to its application in research and development. The following tables summarize the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C43H48D5NO14 | MyBioSource[1] |
| Molecular Weight | 812.91 g/mol | MyBioSource[1] |
| Appearance | Off-White to Pale Yellow Solid | MyBioSource[1] |
| Melting Point | >155 °C (decomposes) | MyBioSource[1] |
| Purity | >95% (HPLC) | LGC Standards[2] |
| Storage Temperature | -20°C | LGC Standards[2] |
| Solubility | Solvent | Source |
| Soluble | Chloroform | MyBioSource[1] |
| Soluble | Dichloromethane | MyBioSource[1] |
| Soluble | DMSO | MyBioSource[1] |
| Soluble | Ethyl Acetate | MyBioSource[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of Docetaxel-d5. The following protocols are based on established analytical techniques for Docetaxel and can be adapted for its deuterated form.
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the quantification and purity assessment of Docetaxel-d5.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Docetaxel-d5 reference standard
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.
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Standard Solution Preparation: Accurately weigh and dissolve the Docetaxel-d5 reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
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Sample Preparation: Dissolve the Docetaxel-d5 sample in the mobile phase to a concentration within the calibration range.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
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Injection Volume: 20 µL
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Column Temperature: 25 °C
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Detection Wavelength: 230 nm
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Quantification: Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard.
Melting Point Determination
The melting point is a key indicator of purity.
Instrumentation:
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Melting point apparatus
Procedure:
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Sample Preparation: Finely powder the Docetaxel-d5 sample.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For Docetaxel-d5, decomposition is observed at temperatures above 155 °C[1].
Solubility Assessment
This protocol determines the solubility of Docetaxel-d5 in various solvents.
Procedure:
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Sample Preparation: Add an excess amount of Docetaxel-d5 to a known volume of the solvent of interest (e.g., chloroform, DMSO) in a vial.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the suspension to pellet the undissolved solid.
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Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of Docetaxel-d5 in the diluted solution using a validated analytical method such as HPLC-UV.
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Mechanism of Action and Signaling Pathway
Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.
Caption: Docetaxel-d5 mechanism of action leading to apoptosis.
Experimental Workflow: Solid-State Characterization
A thorough solid-state characterization is essential to understand the physical properties of an active pharmaceutical ingredient like Docetaxel-d5. This workflow outlines a typical sequence of analyses.
Caption: Workflow for solid-state characterization of Docetaxel-d5.
